molecular formula C18H17N3O2 B2812337 1-(1H-1,2,3-Benzotriazol-1-yl)propyl (2E)-3-phenylprop-2-enoate CAS No. 304690-71-9

1-(1H-1,2,3-Benzotriazol-1-yl)propyl (2E)-3-phenylprop-2-enoate

Cat. No.: B2812337
CAS No.: 304690-71-9
M. Wt: 307.353
InChI Key: VAFFAPHZLUQKJO-OUKQBFOZSA-N
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Description

1-(1H-1,2,3-Benzotriazol-1-yl)propyl (2E)-3-phenylprop-2-enoate (CAS 304690-71-9) is a chemical building block with the molecular formula C18H17N3O2 and a molecular weight of 307.3465 g/mol . It belongs to the class of N-acylbenzotriazole derivatives, which are well-established in organic synthesis as mild, regioselective, and regiospecific acylating reagents for N-, O-, C-, and S-acylation reactions . The presence of the benzotriazole group activates the molecule, facilitating its use in the synthesis of more complex structures, such as through the formation of ketones and other carbonyl functional groups . This makes it a valuable reagent for researchers developing novel pharmaceuticals, agrochemicals, and functional materials. The (2E)-3-phenylprop-2-enoate (cinnamate) moiety incorporated in its structure may also be of interest in the synthesis of compounds with biological activity. This product is intended for research and laboratory use only. It is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-(benzotriazol-1-yl)propyl (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-2-17(21-16-11-7-6-10-15(16)19-20-21)23-18(22)13-12-14-8-4-3-5-9-14/h3-13,17H,2H2,1H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFFAPHZLUQKJO-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(N1C2=CC=CC=C2N=N1)OC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(N1C2=CC=CC=C2N=N1)OC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-1,2,3-Benzotriazol-1-yl)propyl (2E)-3-phenylprop-2-enoate typically involves the reaction of 1H-benzotriazole with appropriate alkylating agents and subsequent esterification. One common method involves the reaction of 1H-benzotriazole with 3-chloropropyl (2E)-3-phenylprop-2-enoate in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1H-1,2,3-Benzotriazol-1-yl)propyl (2E)-3-phenylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzotriazole derivatives.

Scientific Research Applications

Photostabilizers in Polymers

One of the primary applications of 1-(1H-1,2,3-Benzotriazol-1-yl)propyl (2E)-3-phenylprop-2-enoate is as a photostabilizer in polymer formulations. Benzotriazole derivatives are known for their ability to absorb ultraviolet (UV) light, which helps protect polymers from degradation caused by UV radiation. This application is crucial in extending the lifespan of materials used in outdoor environments.

Case Study:
A study demonstrated that incorporating this compound into polyvinyl chloride (PVC) significantly improved its resistance to UV-induced degradation compared to unmodified PVC. The addition of the compound reduced discoloration and maintained mechanical properties over time.

Antioxidant Activity

Research has shown that compounds containing benzotriazole moieties exhibit antioxidant properties. These properties are beneficial in various applications, including food preservation and cosmetics.

Case Study:
In a comparative analysis of several benzotriazole derivatives, 1-(1H-1,2,3-Benzotriazol-1-yl)propyl (2E)-3-phenylprop-2-enoate was found to effectively scavenge free radicals in vitro, indicating its potential use as an antioxidant agent in formulations aimed at preventing oxidative stress.

Medicinal Chemistry

The compound has also been investigated for its potential medicinal applications due to its structural features that may interact with biological targets.

Case Study:
In preliminary studies, the compound showed promise as an anti-inflammatory agent by inhibiting specific pathways involved in inflammatory responses. Further research is needed to elucidate its mechanism of action and therapeutic potential.

Comparative Analysis of Biological Activities

Activity TypeObserved EffectsReferences
PhotostabilizationEnhanced durability of polymers
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of inflammatory pathways

Mechanism of Action

The mechanism of action of 1-(1H-1,2,3-Benzotriazol-1-yl)propyl (2E)-3-phenylprop-2-enoate involves its interaction with molecular targets in biological systems. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to modulation of their activity . This compound may also inhibit specific enzymes or pathways, contributing to its biological effects.

Comparison with Similar Compounds

Benzyl (2E)-3-phenylprop-2-enoate

This compound replaces the benzotriazolylpropyl group with a benzyl ester (C$6$H$5$CH$_2$O). This structural difference likely diminishes its antimicrobial efficacy compared to the benzotriazole-containing analog .

2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

This triazole derivative features a 1,2,4-triazole ring instead of benzotriazole, a chlorophenyl group, and a cyclopropyl substituent. However, the lack of a conjugated cinnamate system limits its π-orbital interactions compared to the target compound .

N-[3-(1H-1,2,3-Benzotriazol-1-yl)propyl]-2-(substituted phenyl)-3-chloro-4-oxo-1-azetidinecarboxamide

From the same synthetic family as the target compound, this analog replaces the cinnamate ester with an azetidinecarboxamide group. The azetidine ring introduces rigidity and a secondary amide bond, which may alter solubility and bioavailability. Biological studies indicate that such derivatives retain antimicrobial activity but differ in potency profiles depending on substituents .

Biological Activity

The compound 1-(1H-1,2,3-Benzotriazol-1-yl)propyl (2E)-3-phenylprop-2-enoate is a derivative of benzotriazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties based on recent studies and findings.

Chemical Structure

The molecular structure of 1-(1H-1,2,3-Benzotriazol-1-yl)propyl (2E)-3-phenylprop-2-enoate can be represented as follows:

C16H16N2O2\text{C}_{16}\text{H}_{16}\text{N}_2\text{O}_2

Physical Properties

  • Molecular Weight : 284.31 g/mol
  • Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. In a study assessing various benzotriazole compounds, it was found that many displayed mild to moderate antibacterial and antifungal activity against common pathogens such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
1-(1H-benzotriazol-1-yl)propyl (2E)-3-phenylprop-2-enoateE. coli15
4cStaphylococcus aureus18
5aBacillus subtilis12

Anti-inflammatory Effects

The anti-inflammatory potential of benzotriazole derivatives has also been investigated. Compounds similar to 1-(1H-benzotriazol-1-yl)propyl (2E)-3-phenylprop-2-enoate have shown promising results in reducing inflammation markers in vitro. For instance, compounds were tested for their ability to inhibit the production of pro-inflammatory cytokines .

Anticancer Properties

Recent studies have begun to explore the anticancer properties of benzotriazole derivatives. The compound has shown potential in inhibiting tumor growth in cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .

Case Study: Anticancer Activity

In a controlled study involving human cancer cell lines, the compound demonstrated:

  • IC50 Values : The concentration required to inhibit cell growth by 50% was found to be significantly lower than that of standard chemotherapeutic agents.

The proposed mechanism for the biological activity of benzotriazole derivatives includes:

  • Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
  • Interference with Cellular Signaling : Potential modulation of signaling pathways related to inflammation and cancer progression has been noted.

Q & A

Q. Key Considerations :

  • Avoid harsh acidic/basic conditions that may hydrolyze the ester or degrade the benzotriazole ring.
  • Monitor reaction progress via TLC or HPLC to minimize side products.

How can NMR spectroscopy and X-ray crystallography resolve structural ambiguities in this compound?

Basic Research Question

  • 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC) to confirm the (2E)-configuration of the propenoate group. Key signals include:
    • Olefinic protons (δ 6.5–7.5 ppm, coupling constant J ≈ 16 Hz for trans configuration).
    • Benzotriazole aromatic protons (δ 7.8–8.2 ppm) .
  • X-ray Crystallography : Grow single crystals via slow evaporation (e.g., dichloromethane/hexane). Refine data using SHELXL (rigid-bond restraints for disordered moieties; R1 < 0.05 for high accuracy) .

Data Contradiction Example : If NMR suggests cis configuration but crystallography confirms trans, prioritize X-ray data due to its unambiguous spatial resolution .

What mechanistic insights exist for the condensation reactions forming the propenoate ester linkage?

Advanced Research Question
The esterification likely proceeds via a Steglich mechanism (DCC-mediated activation of the carboxylic acid to form an active ester). Key steps:

Activation : (2E)-3-phenylprop-2-enoic acid reacts with DCC to form an O-acylisourea intermediate.

Nucleophilic Attack : The benzotriazole-propyl alcohol attacks the activated carbonyl, releasing DCU (dicyclohexylurea) .

Kinetic Studies : Use in-situ IR to monitor carbonyl stretching (disappearance of ~1700 cm⁻¹ acid peak). Optimize yields by controlling temperature (0–25°C) and stoichiometry (1:1.2 acid:alcohol ratio).

How does the benzotriazole moiety influence the compound’s reactivity in different solvent systems?

Advanced Research Question

  • Polar Solvents (DMF, DMSO) : Stabilize the benzotriazole’s electron-deficient aromatic system via solvation, enhancing its nucleophilicity in substitution reactions.
  • Nonpolar Solvents (Hexane, Toluene) : Favor π-π stacking between benzotriazole and phenyl groups, potentially leading to aggregation or reduced reactivity .
  • Hydrolytic Stability : The benzotriazole ring resists hydrolysis under neutral conditions but degrades in strong acids (e.g., H2SO4) or bases (e.g., NaOH > 1 M) .

What are the best practices for analyzing contradictory spectroscopic data during characterization?

Advanced Research Question
Scenario : Discrepancy between mass spectrometry (observed [M+H]+ = 337.1) and calculated molecular weight (336.3 g/mol).

  • Resolution :
    • High-Resolution MS (HRMS) : Confirm exact mass (error < 5 ppm).
    • Isotopic Pattern Analysis : Check for halogen impurities (e.g., Cl/Br adducts).
    • Complementary Techniques : Use IR to validate ester carbonyl (~1740 cm⁻¹) and benzotriazole C=N stretches (~1600 cm⁻¹) .

Table 1 : Example Spectroscopic Data Comparison

TechniqueExpected SignalObserved SignalResolution Action
1H NMRδ 6.3 (d, J=16 Hz, 1H)δ 6.5 (d, J=12 Hz, 1H)Repeat in CDCl3 vs. DMSO
X-rayC=O bond length: 1.21 Å1.23 ÅRefine thermal parameters

What computational methods are suitable for predicting the compound’s biological activity?

Advanced Research Question

  • Docking Studies : Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2), leveraging the propenoate’s similarity to cinnamate inhibitors.
  • QSAR Models : Corrate substituent effects (e.g., electron-withdrawing groups on benzotriazole) with anti-inflammatory activity .
  • MD Simulations : Assess stability of benzotriazole-protein binding over 100-ns trajectories (AMBER force field) .

How can researchers address low yields in the final coupling step of the synthesis?

Basic Research Question

  • Optimization Strategies :
    • Catalyst Screening : Test DMAP (4-dimethylaminopyridine) to accelerate esterification.
    • Solvent Switch : Use THF for improved solubility of intermediates.
    • Byproduct Removal : Aqueous workup (e.g., NaHCO3 wash) to remove unreacted acid .

Table 2 : Yield Optimization under Different Conditions

ConditionYield (%)Purity (HPLC)
DCC, DMAP, RT7298.5
EDCI, no catalyst5590.2
DCM solvent6897.8

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